![molecular formula C13H14F3N5O2 B3012810 N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097909-84-5](/img/structure/B3012810.png)

N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

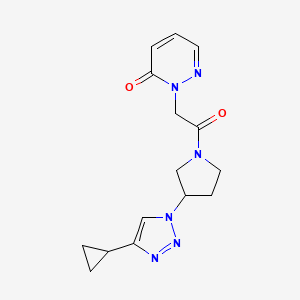

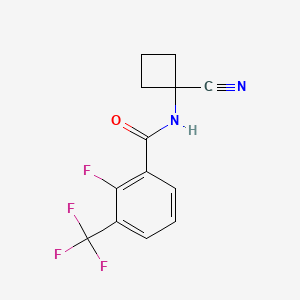

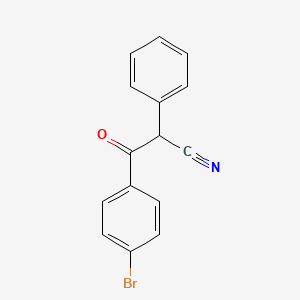

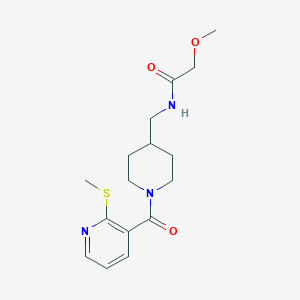

The compound N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic molecule that appears to be designed for potential biological activity, given the presence of a 1,2,4-triazole ring and a pyridine carboxamide moiety. These structural features are often seen in pharmaceuticals and bioactive molecules due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that build up the desired molecular complexity. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through metal-free oxidative N-N bond formation, as demonstrated in the synthesis of biologically important triazolopyridines from N-(pyridin-2-yl)benzimidamides . Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as N,N'-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been characterized by X-ray crystallography, revealing the presence of stable conformers and specific dihedral angles between the pyridine rings . This type of analysis is crucial for understanding the conformational preferences of the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the triazole and carboxamide functionalities. Triazoles are known to participate in various chemical reactions, including cycloadditions, substitutions, and as ligands in coordination chemistry. The carboxamide moiety could be involved in the formation of hydrogen bonds or amide bond formation and cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its functional groups. The presence of a trifluoromethyl group would increase the molecule's lipophilicity, potentially affecting its membrane permeability. The 1,2,4-triazole and pyridine rings could contribute to the molecule's electronic properties, such as its pKa, and its ability to engage in hydrogen bonding, which would affect its solubility and stability.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

The versatility of trifluoromethyl heterocycles, including pyridines, as intermediates for synthesizing a diverse set of compounds, highlights the importance of such structures in organic synthesis. Honey et al. (2012) demonstrated the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate for synthesizing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the compound's role in generating structurally diverse heterocycles Honey et al., 2012.

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs present in N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide are foundational for developing compounds with potential therapeutic applications. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) highlight the significance of such heterocyclic compounds in designing molecules with specific biological activities Rahmouni et al., 2016.

Contributions to Materials Science

In materials science, the structural elements of such compounds can be instrumental in developing new materials with unique properties. The work by Chmel et al. (2011) on TTF salts of optically pure cobalt pyridine amidates demonstrates the application of pyridinecarboxamide derivatives in creating materials with novel electronic properties, which could be useful in electronic devices and sensors Chmel et al., 2011.

Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological and pathological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These nitrogen atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the aromatase enzyme . By reducing the production of estrogens, it can potentially inhibit the growth of estrogen-dependent cancer cells.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O2/c14-13(15,16)11-2-1-10(7-19-11)12(22)18-3-5-23-6-4-21-9-17-8-20-21/h1-2,7-9H,3-6H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPLSCBFXISYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCOCCN2C=NC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)